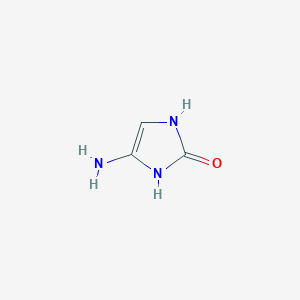

4-Amino-1H-imidazol-2(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H5N3O |

|---|---|

Molecular Weight |

99.09 g/mol |

IUPAC Name |

4-amino-1,3-dihydroimidazol-2-one |

InChI |

InChI=1S/C3H5N3O/c4-2-1-5-3(7)6-2/h1H,4H2,(H2,5,6,7) |

InChI Key |

DXRCJLWBMRIZEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=O)N1)N |

Origin of Product |

United States |

Contextualization of the 1h Imidazol 2 3h One Heterocyclic System

The 1H-imidazol-2(3H)-one core represents a partially saturated derivative of imidazole (B134444), featuring a carbonyl group at the 2-position. This structural modification from the fully aromatic imidazole imparts distinct physicochemical properties. While imidazole itself is aromatic due to its delocalized π-electron system, the presence of the carbonyl group in the 2-one derivative disrupts this aromaticity, leading to a non-planar structure. numberanalytics.com This change influences the molecule's electronic distribution, hydrogen bonding capabilities, and reactivity. nih.govnumberanalytics.com

The 1H-imidazol-2(3H)-one scaffold is found in a variety of natural products and has been explored for its potential in medicinal chemistry. nih.gov Its ability to participate in various chemical transformations makes it a versatile building block for the synthesis of more complex molecules. The presence of both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen) allows for specific interactions with biological macromolecules, a key feature in drug design.

Significance of Amino Substitution Patterns in Imidazole Chemistry

The introduction of an amino group onto the imidazole (B134444) ring dramatically influences its chemical and biological properties. ontosight.ai The position of this substitution is critical. In the case of 4-Amino-1H-imidazol-2(3H)-one, the amino group is located at a key position that can significantly modulate the electronic nature of the heterocyclic ring.

The amino group is a strong electron-donating group, which can increase the electron density of the imidazole ring system. This, in turn, can affect the acidity and basicity of the ring nitrogens and the reactivity of the molecule in various chemical reactions. For instance, the presence of an amino group can facilitate electrophilic substitution reactions on the imidazole ring. numberanalytics.com

From a biological perspective, the amino group can serve as a crucial point of interaction with biological targets, such as enzymes and receptors, through hydrogen bonding or ionic interactions. nih.govscience.gov The specific positioning of the amino group, as in the 4-amino configuration, creates a distinct spatial arrangement of functional groups that can be recognized by specific protein binding pockets. This makes amino-substituted imidazoles, including this compound, attractive scaffolds for the development of new therapeutic agents. nih.govontosight.ai

Historical and Current Research Trajectories for the 4 Amino 1h Imidazol 2 3h One Core

Historically, research on imidazole (B134444) derivatives has been extensive, driven by their presence in fundamental biological molecules like the amino acid histidine and purines. nih.govscience.gov The synthesis of the imidazole ring itself dates back to the 19th century. nih.gov Over the years, the focus has expanded to include a vast array of substituted imidazoles with diverse applications.

Research specifically targeting the 4-Amino-1H-imidazol-2(3H)-one core has gained momentum as synthetic methodologies have become more sophisticated, allowing for the targeted synthesis of specific isomers. nih.gov Early work often focused on the fundamental synthesis and characterization of such compounds.

Current research trajectories for this compound and its derivatives are increasingly directed towards medicinal chemistry and materials science. In the pharmaceutical arena, these compounds are being investigated for a range of biological activities, including as potential enzyme inhibitors and receptor modulators. mdpi.comresearchgate.net The scaffold's ability to present a unique three-dimensional arrangement of functional groups makes it a promising starting point for fragment-based drug discovery. In materials science, the hydrogen bonding capabilities of the this compound core are being explored for the development of supramolecular assemblies and functional polymers. nih.gov

Biological Activities and Mechanistic Investigations

Investigation of Biochemical Pathway Involvement

The aminoimidazole core is fundamental in various biochemical pathways, most notably in the biosynthesis of purines. This connection provides a rationale for exploring derivatives of 4-Amino-1H-imidazol-2(3H)-one as modulators of these essential cellular processes.

The (4H)-imidazol-4-one ring system, of which this compound is a derivative, is a crucial scaffold for numerous natural products and medicinally important compounds. nih.gov The synthesis of these molecules often leverages the reactivity of the imidazolone (B8795221) core. For instance, the conversion of a thiohydantoin to a 2-aminoimidazol-4-one using reagents like tert-butylhydroperoxide (TBHP) and ammonia (B1221849) is a key step in the total synthesis of natural products like dispacamide. nih.gov This transformation highlights the utility of the aminoimidazolone skeleton in constructing complex molecular architectures.

Several marine alkaloids containing the 2-amino-(4H)-imidazol-4-one moiety have been isolated and synthesized, demonstrating the importance of this structural class. nih.gov Phorbatopsins A-C, isolated from the Mediterranean sponge Phorbas topsenti, are examples of such natural products with demonstrated antioxidant activity. nih.gov The synthesis of phorbatopsin A was achieved in four steps, starting from glycine (B1666218) and involving the formation of a 2-aminoimidazolone ring. nih.gov Furthermore, derivatives of the core structure are used to create unnatural amino acids, which can be incorporated into novel peptides and drugs. semanticscholar.org The 1,3,4-oxadiazole (B1194373) ring, another important heterocycle, can be fused with amino acids to create these unnatural variants, showcasing a strategy that can be conceptually applied to aminoimidazolone systems. semanticscholar.org

Table 1: Bioactive Molecules Synthesized from Imidazolone Precursors

| Natural Product/Derivative | Source/Application | Synthetic Utility of Imidazolone Core |

|---|---|---|

| Dispacamide | Natural Product | Key intermediate formed from thiohydantoin. nih.gov |

| Phorbatopsin A | Natural Product (Sponge) | Core scaffold formed via condensation and cyclization. nih.gov |

| Unnatural Amino Acids | Drug Development | Serves as a core structure for creating novel amino acid analogues. semanticscholar.org |

| Kabiramide C Analogue | Synthetic Probe | Used as a key intermediate for actin-directed optical probes. nih.gov |

This table summarizes examples of bioactive molecules where the imidazolone scaffold is a key synthetic precursor.

The structure of this compound is analogous to key intermediates in the de novo purine (B94841) biosynthesis pathway, a fundamental process for producing the building blocks of DNA and RNA. wikipedia.org A critical intermediate in this pathway is 5-aminoimidazole ribonucleotide (AIR). nih.govhmdb.ca AIR is synthesized in a multi-step enzymatic sequence and serves as the foundation upon which the second ring of the purine system is built. nih.gov

The biosynthesis pathway proceeds from AIR to 5-aminoimidazole-4-carboxylic acid ribonucleotide (CAIR), which is a central intermediate. rsc.org The structural similarity between the aminoimidazole core of this compound and these natural biosynthetic intermediates suggests that its derivatives could potentially interact with the enzymes of this pathway. Researchers have synthesized analogues of these intermediates, such as arabinose and xylose derivatives of CAIR, which have shown inhibitory activity on the enzymes AIR-carboxylase and SAICAR-kinosynthetase. rsc.org This demonstrates that molecules built upon the aminoimidazole scaffold can be designed to modulate purine biosynthesis. The regulation of this pathway is critical, with the first committed step being the formation of 5'-phosphoribosylamine, which is allosterically inhibited by the final purine products like AMP and GMP. wikipedia.org

Enzyme Modulation and Inhibition Mechanisms

The imidazolone scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to inhibit various enzyme classes. Its ability to participate in key binding interactions, such as hydrogen bonding, makes it an attractive core for inhibitor design.

Derivatives of imidazol-2-one have been investigated as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that metabolizes the second messenger cyclic AMP (cAMP). nih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which can produce anti-inflammatory effects. A series of imidazol-2-one and 2-cyanoiminoimidazole derivatives were synthesized and shown to have significant in vitro PDE4 inhibitory activity. nih.gov The development of such inhibitors often focuses on achieving selectivity for the PDE4 enzyme to minimize side effects. In other studies, different heterocyclic scaffolds have been explored, but the underlying principle of targeting the PDE4 active site remains. For example, 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives were designed as novel PDE4 inhibitors, with the most potent compound exhibiting an IC50 value of 0.51 µM. researchgate.net

Table 2: PDE4 Inhibition by Imidazol-2-one and Related Heterocyclic Derivatives

| Compound Series | Target Enzyme | Key Findings |

|---|---|---|

| Imidazol-2-one derivatives | PDE4 | Demonstrated potent in vitro PDE4 inhibitory activity and in vivo anti-inflammatory effects. nih.gov |

| 2-Cyanoiminoimidazole derivatives | PDE4 | Showed potent PDE4 inhibition with reduced gastrointestinal side effects compared to reference compounds. nih.gov |

| 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives | PDE4D | Hit compound (L19) showed an IC50 of 0.51 µM and good metabolic stability. researchgate.net |

This table presents findings from studies on PDE4 inhibition by compounds containing an imidazol-2-one or related heterocyclic scaffold.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are targets for various therapeutic areas. nih.govnih.gov The imidazole (B134444) ring is a known zinc-binding group, and as such, derivatives containing this moiety are often explored as CA inhibitors. While direct studies on this compound were not found, structurally related 2-aminoimidazoline (B100083) derivatives have been investigated. Clonidine, a 2-aminoimidazoline, was found to activate several human CA isoforms (hCA I, IV, VA, VII, IX, XII, and XIII) with micromolar potency, while being inactive on hCA II. nih.gov

Conversely, other heterocyclic sulfonamides incorporating cyclic guanidine (B92328) or benzothiazole (B30560) moieties have been synthesized and shown to act as potent inhibitors of specific CA isoforms. nih.gov For example, a series of benzothiazole-6-sulfonamides with cyclic guanidine groups were potent inhibitors of hCA VII, an isoform implicated in neuropathic pain. nih.gov Another study on 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives found that they were most effective against the tumor-associated isoform hCA IX, with inhibition constants (Kᵢ) ranging from 243.6 to 2785.6 nM. nih.gov

Table 3: Inhibition of Carbonic Anhydrase (CA) Isoforms by Related Heterocyclic Compounds

| Compound Series | Target Isoform(s) | Inhibition Constant (Kᵢ) |

|---|---|---|

| 7-Amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA IX | 243.6 - 2785.6 nM nih.gov |

| Benzothiazole-6-sulfonamides | hCA VII | Potent inhibition observed nih.gov |

| 1-Substituted 1,4-dihydro-4-oxo-3-pyridinesulfonamides | hCA IX | 5.2 - 11.0 nM researchgate.net |

This table displays inhibition data for various human carbonic anhydrase isoforms by compounds with heterocyclic cores related to aminoimidazolone.

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for drug development. The imidazole scaffold is a common feature in many kinase inhibitors.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. rsc.orgnih.gov Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 are a major class of anticancer agents. rsc.org Numerous inhibitors have been developed using heterocyclic scaffolds. For instance, a series of substituted 4-amino-2-thiopyrimidines were designed as dual VEGFR-2/BRAF inhibitors, with several compounds showing potent VEGFR-2 inhibition with IC₅₀ values in the submicromolar range (e.g., 0.12 µM for compound 8d). nih.gov These type II inhibitors are designed to bind to the inactive DFG-out conformation of the kinase. nih.gov

B-Raf Inhibition: The B-Raf kinase is part of the MAPK signaling pathway, and its V600E mutation is a driver in a large percentage of melanomas. nih.gov Triarylimidazole compounds have been identified as a class of B-Raf inhibitors. nih.govmanchester.ac.uk Optimization of a lead compound led to the discovery of a potent inhibitor with nanomolar activity against mutant B-Raf. nih.gov Similarly, new series of benzimidazole-linked sulfonamides have been designed and synthesized, yielding compounds with IC₅₀ values against V600E B-Raf as low as 0.49 µM. nih.gov These studies underscore the utility of the imidazole and related benzimidazole (B57391) core in the design of effective kinase inhibitors.

Table 4: Kinase Inhibition by Imidazole-Containing and Related Compounds

| Compound Series | Target Kinase | IC₅₀ Value |

|---|---|---|

| Substituted 4-amino-2-thiopyrimidines (e.g., 8d) | VEGFR-2 | 0.12 µM nih.gov |

| Substituted 4-amino-2-thiopyrimidines (e.g., 9c) | VEGFR-2 | 0.17 µM nih.gov |

| Piperazinylquinoxaline derivatives (e.g., 11) | VEGFR-2 | 0.19 µM nih.gov |

| Benzimidazole-pyrimidin-amine sulfonamides (e.g., 12l) | V600E B-Raf | 0.49 µM nih.gov |

| Benzimidazole-pyrimidin-amine sulfonamides (e.g., 12i) | V600E B-Raf | 0.53 µM nih.gov |

This table presents the half-maximal inhibitory concentrations (IC₅₀) of various heterocyclic compounds against VEGFR-2 and B-Raf kinases.

Urease Inhibitory Activity

The imidazole nucleus is a core structure in many compounds investigated for their ability to inhibit urease, an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies like peptic ulcers and gastric cancer. nih.govnih.gov While direct studies on this compound are not detailed, extensive research on related imidazole-containing compounds demonstrates significant inhibitory potential.

For instance, a series of tetraaryl imidazole-indole compounds exhibited potent urease inhibitory activity, with some derivatives showing IC₅₀ values as low as 0.12 µM, surpassing the efficacy of the standard inhibitor, thiourea. nih.gov The presence and position of certain functional groups, such as halogens or trifluoromethyl moieties on the arylindole group, were found to be critical for this enhanced activity. nih.gov Similarly, hybrids of salicylates and nitroimidazole drugs like secnidazole (B1681708) have shown a synergistic effect, resulting in submicromolar inhibition of urease. nih.gov The exploration of various substituted phenyl rings and aliphatic chains on oxadiazole and triazole rings, which often incorporate an imidazole-like structure, has further established that modifications to the core scaffold can dramatically influence inhibitory potency. nih.gov

Table 1: Urease Inhibitory Activity of Selected Imidazole-Related Compounds

| Compound Class | Specific Compound Example | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Imidazole-Indole Derivatives | Compound with disubstituted halogens | 0.12 | nih.gov |

| Salicylate-Secnidazole Hybrids | Not specified | Submicromolar | nih.gov |

This table is interactive. Click on the headers to sort the data.

Lipase (B570770) Inhibition Activity

Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, making it a prime target for the development of anti-obesity treatments. nih.govejgm.co.uk The inhibition of this enzyme can reduce the hydrolysis of triglycerides, thereby decreasing fat absorption. ejgm.co.uk While the imidazole scaffold is a versatile pharmacophore, specific research detailing the lipase inhibition activity of this compound is not prominently available in the reviewed literature.

The field of lipase inhibition is dominated by compounds like Orlistat, a hydrogenated derivative of lipstatin, which forms a covalent bond with the active serine site of lipases. nih.gov Research into natural and synthetic inhibitors is ongoing, with studies exploring various molecular backbones, including 1,3-diaminopropan-2-ol and α-keto amides, to create potent inhibitors. nih.gov For example, bis-2-oxo amide triacylglycerols have been identified as potent human gastric lipase inhibitors. nih.gov Although direct evidence is lacking for this compound, the broad interest in heterocyclic compounds for enzyme inhibition suggests that its potential in this area could be a subject for future investigation.

Receptor Interaction Studies

Histamine (B1213489) Receptor Agonist/Antagonist Research

The imidazole ring is the core structure of histamine, the endogenous agonist for all four types of histamine receptors (H₁, H₂, H₃, and H₄). researchgate.netnih.govnih.gov Consequently, derivatives of imidazole have been extensively studied as modulators of these receptors.

Research has identified specific imidazole-based compounds that act as potent and selective agents for different histamine receptor subtypes. For example, 4-(1H-imidazol-4-ylmethyl)piperidine was discovered to be a potent and selective H₃ receptor agonist. nih.govacs.org Conversely, other research efforts have led to the development of novel H₃ receptor antagonists based on the same 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, where the attachment of a substituted aniline (B41778) amide via a linker was key to its antagonist activity. nih.gov Furthermore, modifications to the guanidine group of 3-(1H-imidazol-4-yl)propylguanidine, another imidazole derivative, led to the creation of N(G)-acylated compounds that function as potent and selective H₄ receptor agonists. ebi.ac.uk This demonstrates that subtle structural changes to the imidazole pharmacophore can switch the activity from agonist to antagonist or alter its selectivity between receptor subtypes.

Table 2: Activity of Imidazole Derivatives at Histamine Receptors

| Compound/Derivative | Receptor Target | Activity | Key Finding | Reference(s) |

|---|---|---|---|---|

| 4-(1H-imidazol-4-ylmethyl)piperidine | H₃ | Potent Agonist | A new potent and selective H₃ agonist. | nih.govacs.org |

| 4-[(1H-imidazol-4-yl)methyl]piperidine Derivative | H₃ | Antagonist | Attachment of a substituted aniline amide confers antagonist properties. | nih.gov |

| N(1)-Acetyl-N(2)-[3-(1H-imidazol-4-yl)propyl]guanidine | H₄ | Potent Full Agonist | Acylation of the guanidine group increases selectivity for the H₄ receptor. | ebi.ac.uk |

This table is interactive. Click on the headers to sort the data.

Interaction with Other Neurotransmitter Receptors (e.g., Dopamine)

The interaction of imidazole-containing compounds extends beyond the histaminergic system. Studies have investigated their potential to modulate other neurotransmitter receptors, such as dopamine (B1211576) receptors, which are crucial targets for treating psychosis and neurodegenerative disorders like Parkinson's disease. nih.govnih.gov

Research into dual-action drugs has explored compounds that combine dopamine D₂ receptor agonism with histamine H₃ receptor antagonism. rug.nlacs.org One such compound, AG-0029, demonstrated very potent agonist affinity for the D₂ receptor. rug.nlacs.org PET imaging studies in rats confirmed that AG-0029 could occupy D₂/D₃ receptors in a dose-dependent manner, achieving 84% occupancy at a 1 mg/kg dose. acs.org Other studies have shown that mutating specific amino acids in the D₂ receptor to match those in the D₄ receptor can significantly increase the binding affinity of certain selective ligands, highlighting the importance of specific receptor microdomains in ligand interaction. nih.gov While these findings are for complex derivatives, they underscore the versatility of scaffolds that may include imidazole-like moieties in interacting with dopamine receptors.

Antimicrobial Activity Mechanisms

Antibacterial Action

The imidazole ring is a key component of many antimicrobial agents. nih.gov Its derivatives have been synthesized and tested against a wide range of bacteria, demonstrating significant antibacterial potential. nih.govresearchgate.net The mechanism of action is often dependent on the specific substitutions on the imidazole core.

Nitroimidazole derivatives, for instance, are known for their antibacterial properties. nih.gov Molecular hybrids combining the imidazole moiety with other heterocyclic systems like 1,3,4-thiadiazole (B1197879) or 1,3,4-oxadiazole have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov In some cases, these hybrid compounds exhibited lower Minimum Inhibitory Concentration (MIC) values than reference drugs like chloramphenicol (B1208) and ciprofloxacin. nih.gov Schiff's bases derived from 1-amino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-one also displayed antibacterial activity, particularly against S. aureus, although their potency was generally low. orientjchem.orgresearchgate.net The antibacterial activity of these compounds is influenced by their lipophilicity, which can be modified by adding different substituents to the imidazole ring. nih.gov

Table 3: Antibacterial Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Target Bacteria | Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Quinolone/Imidazole Hybrid (93i) | P. aeruginosa (Gram-negative) | MIC | 460 nM | nih.gov |

| Nitroimidazole/Oxadiazole Hybrid (62h) | E. coli (Gram-negative) | MIC | 4.9–17 µM | nih.gov |

| Schiff's Base (4a, 4b, 4h) | S. aureus (Gram-positive) | MIC | 100 µg/mL | orientjchem.orgresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Antifungal Properties

While direct studies on the antifungal properties of this compound are not extensively documented, the broader class of imidazole and imidazolidinone derivatives has demonstrated significant antifungal potential. The imidazole ring is a core component of many established antifungal agents, such as ketoconazole, which are effective against a wide spectrum of fungi, including Candida and M. furfur. nih.gov The mechanism of action for many azole antifungals involves the inhibition of the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

Research on various imidazolidin-2-one derivatives has revealed their activity against several fungal strains. For instance, a study on new imidazolidineiminothione and imidazolidin-2-one derivatives showed that many of these compounds displayed significant antibacterial and antifungal activities. connectjournals.com The main effect was attributed to the presence of the imidazolidinone moiety. connectjournals.com Another study focusing on 4,5-diphenyl-1H-imidazol-2-one derivatives also reported considerable antifungal activity against Candida albicans and Aspergillus niger. beilstein-journals.org These findings suggest that the this compound scaffold has the potential for antifungal activity, likely through mechanisms that disrupt fungal cell membrane integrity or other essential cellular processes.

Table 1: Antifungal Activity of Selected Imidazole and Imidazolidinone Derivatives

| Compound/Derivative Class | Fungal Strains Tested | Observed Effect | Reference |

| Imidazolidin-2-one derivatives | Aspergillus fumigatus, Aspergillus clavatus, Geotricum Candidum | Significant antifungal activity | connectjournals.com |

| 4,5-diphenyl-1H-imidazol-2-ones | Candida albicans, Aspergillus niger | Considerable antifungal activity | beilstein-journals.org |

| Imidazo[1,2-a]pyrimidine derivatives | Candida albicans | Potential antifungal activity suggested by molecular docking | mdpi.com |

| 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters | Fluconazole-resistant Candida albicans and Candida tropicalis | Better anti-Candida profiles than fluconazole | nih.gov |

This table presents data on related compounds to infer the potential activity of this compound.

Cellular and Molecular Biological Investigations

The imidazole scaffold is a key feature in many compounds that exhibit profound effects on cellular processes, including cell cycle regulation and apoptosis. These activities are of particular interest in the context of anticancer drug development.

Cell Cycle Regulation Mechanisms

A number of studies have highlighted the ability of imidazole derivatives to interfere with the cell cycle. For example, certain imidazole compounds have been shown to cause cell cycle arrest at the G2/M phase. nih.govnih.gov This arrest is often achieved by disrupting microtubule assembly, which is essential for the formation of the mitotic spindle during cell division. nih.gov The inhibition of checkpoint kinases such as CHK-1 and CHK-2 by imidazole-based compounds represents another mechanism for inducing cell cycle arrest, particularly in p53-deficient tumor cells. nih.gov

The withdrawal of specific amino acids, which are fundamental building blocks for cellular growth, can also trigger cell cycle arrest. mdpi.com While not directly studying this compound, this research underscores the intricate links between nutrient signaling and cell cycle control, a pathway that could potentially be modulated by aminoimidazole compounds.

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Several imidazole and imidazolidinone derivatives have demonstrated pro-apoptotic activity. For instance, novel 4-imidazolidinone derivatives have been shown to trigger ROS-dependent apoptosis in colorectal cancer cells. nih.gov This process involves the accumulation of reactive oxygen species (ROS), which in turn activates the JNK pathway and the caspase cascade, leading to cell death. nih.gov

The intrinsic apoptosis pathway, which involves the regulation of Bcl-2 family proteins, is another target for imidazole-containing compounds. Some derivatives have been found to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby promoting apoptosis. nih.gov The activation of caspases, a family of proteases that execute apoptosis, is a common downstream event in these pathways. nih.govnih.gov

Table 2: Pro-apoptotic Activity of Selected Imidazole and Imidazolidinone Derivatives

| Compound/Derivative Class | Cell Line | Mechanism of Action | Reference |

| 4-Imidazolidinone derivatives | Colorectal cancer cells | ROS-dependent apoptosis via JNK and caspase activation | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | Cancer cells | Bcl-2 inhibition, DNA damage | nih.gov |

| Substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones | HT-29 colon cancer cells | Induction of apoptosis accompanied by mitochondrial events | |

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | Leukemia and breast cancer cells | PIM-1 kinase inhibition | nih.gov |

This table presents data on related compounds to infer the potential activity of this compound.

Modulation of Cellular Stress Responses

Cellular stress responses are critical for maintaining homeostasis and determining cell fate under adverse conditions. Imidazole-derived compounds have been implicated in the modulation of these pathways. Specifically, 2H-imidazole-derived phenolic compounds have been identified as effective inhibitors of oxidative stress-associated destructive processes. nih.gov These compounds exhibit antioxidant activity through various mechanisms, including hydrogen atom transfer. nih.gov

Furthermore, some chiral ionic liquids based on 1-alkyl-3-methyl imidazolium (B1220033) have been shown to cause enantioselective oxidative stress in certain organisms, leading to an increase in reactive oxygen species (ROS). nih.gov This suggests that the imidazole core can be tailored to either mitigate or induce oxidative stress, depending on the specific substitutions. The ability to modulate cellular stress responses is a significant area of research, with implications for a variety of diseases.

Immunomodulatory Effects

The immune system plays a crucial role in both health and disease, and compounds that can modulate its activity are of great therapeutic interest. A derivative of 5-aminoimidazole, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR), has been identified as a novel immunomodulator. mdpi.com In studies using an animal model of multiple sclerosis, AICAR demonstrated both prophylactic and therapeutic effects by attenuating the severity of the disease. mdpi.com Its anti-inflammatory effects were associated with the inhibition of Th1-type cytokines (IFN-gamma and TNF-alpha) and the induction of Th2-type cytokines (IL-4 and IL-10). mdpi.com This indicates a potential for aminoimidazole derivatives to shift the immune response towards a less inflammatory state.

Host defense peptides, which can have immunomodulatory properties, are another area of relevant research. While not directly imidazole compounds, the principles of modulating immune responses through small molecules are applicable. The ability to influence cytokine production and the function of immune cells like antigen-presenting cells (APCs) highlights a potential avenue for the therapeutic application of compounds like this compound. mdpi.com

Applications in Chemical Biology and Advanced Materials Research

Development as Chemical Probes and Fluorescent Analogs

The inherent photophysical properties of the imidazole (B134444) ring system, combined with the electronic influence of the amino and carbonyl groups, make 4-Amino-1H-imidazol-2(3H)-one and its derivatives promising candidates for the development of fluorescent chemical probes. These probes are instrumental in visualizing and quantifying biological processes within cells and tissues.

pH-Sensitive Fluorescent Probes for Biological Systems

The fluorescence of many imidazole-containing compounds is sensitive to the surrounding pH, a property that is highly valuable for studying cellular compartments and processes where pH gradients are crucial. While direct studies on the pH-dependent fluorescence of this compound are not extensively documented, the broader class of synthetic fluorescent imidazoles has been shown to exhibit rich optical properties that are responsive to pH changes. nih.gov For instance, a novel imidazole-based fluorophore, 1H-imidazol-5-yl-vinylbenz[e]indolium, demonstrated distinct absorption and emission spectra for its protonated, neutral, and deprotonated forms across a wide pH range of 1-12. nih.gov This pH sensitivity is attributed to the excited-state proton transfer (ESPT) properties of the imidazole ring. nih.gov

The pKa values of the ground and excited states of these fluorescent imidazoles indicate photoacidic behavior, where the proton is more readily donated in the excited state. nih.gov Interestingly, the center of pH sensitivity can switch from one nitrogen atom to another within the imidazole ring upon photoexcitation, a phenomenon linked to excited-state charge transfer (ESCT). nih.gov This intricate interplay between structure, protonation state, and photophysical properties suggests that derivatives of this compound could be engineered to create highly specific pH-sensitive fluorescent probes for biological systems.

Probes for Protonation State Studies in Nucleic Acid Structures

Fluorescent analogs of nucleobases are powerful tools for investigating the structure, dynamics, and interactions of nucleic acids. A key application is the study of protonation states, which play a critical role in the formation and stability of non-canonical DNA and RNA structures like triplexes and G-quadruplexes. While the direct application of this compound in this context is an area of active exploration, the principle has been demonstrated with structurally related compounds.

For example, 4-amino-1H-benzo[g]quinazoline-2-one, a fluorescent analog of cytosine, has been successfully used to probe protonation sites in triplex-forming oligonucleotides. sci-hub.ru The fluorescence of this analog is sensitive to the local environment and can report on the protonation state of the N3 position, which is crucial for the formation of Hoogsteen hydrogen bonds in triplex structures. sci-hub.ru Given the structural similarity and the presence of a proton-responsive amino-imidazole core, it is conceivable that this compound could be incorporated into synthetic oligonucleotides to serve a similar purpose, providing insights into the localized pH and protonation events within complex nucleic acid architectures.

Scaffold for Design and Synthesis of Research Tools

The this compound core provides a versatile and robust platform for the synthesis of more complex molecules. Its functional groups offer multiple points for chemical modification, allowing for the construction of a diverse range of research tools with tailored properties.

Building Blocks for Complex Organic Synthesis

Imidazolone (B8795221) scaffolds, including the 2-aminoimidazol-4-one variant, are found in a variety of natural products, highlighting their significance as synthetic targets and building blocks. nih.govrsc.org The synthesis of these scaffolds can be achieved through various methods, such as the conversion of thiohydantoins. nih.gov This versatility extends to their use in the total synthesis of natural products. For instance, the 2-amino-(4H)-imidazol-4-one core is a key structural motif in the phorbatopsin family of marine alkaloids, which exhibit antioxidant properties. nih.gov

The general utility of imidazolones in constructing complex molecular architectures is well-established. nih.gov They can serve as precursors to a wide array of heterocyclic compounds and can be incorporated into larger molecules to impart specific biological activities or physical properties. The presence of both a nucleophilic amino group and a reactive lactam ring in this compound makes it a particularly attractive starting material for combinatorial chemistry and the generation of compound libraries for drug discovery and other applications.

Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Imidazole-containing molecules have been explored as potential ligands due to their ability to coordinate with metal centers and create a chiral environment around the catalytic site. While the direct use of this compound as a ligand is not extensively reported, structurally related imidazolidine-4-one derivatives have been successfully employed in asymmetric synthesis.

For example, chiral ligands based on a 2-(pyridine-2-yl)imidazolidine-4-one scaffold have been synthesized and their copper(II) complexes evaluated as catalysts in asymmetric Henry reactions. nih.gov Furthermore, a variety of imidazole-based bi- and tridentate nitrogen ligands have been prepared and applied in asymmetric catalysis, demonstrating the potential of the imidazole core in this field. nih.gov The synthesis of these ligands often involves the condensation of a chiral amino acid derivative with an imidazole-containing aldehyde or carboxylic acid. nih.govnih.gov Given the accessible amino group on the this compound scaffold, it represents a promising starting point for the design and synthesis of novel chiral ligands for a range of asymmetric transformations.

Role in the Exploration of Novel Lead Compounds in Medicinal Chemistry Research

The imidazolone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.gov The ability of the this compound core to participate in various biological interactions makes it an attractive starting point for the development of novel therapeutic agents.

Structure-activity relationship (SAR) studies on various imidazolone derivatives have revealed their potential to target a diverse array of biological targets. For instance, derivatives of 4,5-diaryl-1H-imidazole-2(3H)-thione have been identified as potent inhibitors of 15-lipoxygenase, an enzyme implicated in inflammation. nih.govresearchgate.net In these studies, the presence of the thione group was found to be crucial for activity, with methylation of the sulfur leading to a dramatic decrease in inhibitory potency. nih.govresearchgate.net This suggests a potential mechanism involving chelation of the iron center in the enzyme's active site. nih.govresearchgate.net

In a different therapeutic area, 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one derivatives have been synthesized and evaluated as inhibitors of D-amino acid oxidase (DAAO), a target for neurological disorders. acs.orgnih.gov SAR studies showed that the inhibitory potency was highly dependent on the size and position of substituents on the benzene (B151609) ring. acs.orgnih.gov Furthermore, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been explored as positive allosteric modulators of the A3 adenosine (B11128) receptor, with SAR studies guiding the optimization of their activity.

These examples highlight the immense potential of the this compound scaffold in medicinal chemistry. Its structural features allow for systematic modification to explore chemical space and optimize interactions with specific biological targets, making it a valuable platform for the discovery of novel lead compounds.

Investigational Anticancer Agent Scaffolds

The imidazole ring is a well-established "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.gov Its polarity, capacity for hydrogen bonding, and ability to coordinate with metals allow it to interact with a variety of biological targets. nih.gov This has led to the exploration of imidazole-containing compounds, including derivatives of this compound, as potential anticancer agents. nih.gov

Researchers have designed and synthesized various imidazole-based compounds that target different mechanisms involved in cancer progression. These include the inhibition of crucial enzymes like kinases (e.g., Aurora kinases, cyclin-dependent kinases) and the disruption of protein-protein interactions. nih.gov For instance, some imidazo[4,5-b]pyridine derivatives have been investigated for their potent anticancer activities through the inhibition of cyclin-dependent kinase 9 (CDK9). nih.gov

A study focused on imidazo[4,5-b]pyrrolo[3,4-d]pyridines, synthesized from 5-amino-4-cyanoformimidoyl imidazoles, identified them as potentially active against cancer. nih.gov The synthetic route involved the reaction of these imidazole precursors with N-substituted cyanoacetamides, followed by an intramolecular cyclization to form the target compounds. nih.gov This highlights the utility of the aminoimidazole scaffold in building more complex heterocyclic systems with potential therapeutic value.

| Investigational Target | Imidazole-Based Scaffold Example | Potential Mechanism of Action |

| Aurora Kinases | 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives | Inhibition of kinase activity nih.gov |

| Cyclin-Dependent Kinases (CDKs) | Imidazo[4,5-b]pyridine derivatives | Inhibition of CDK9 activity nih.gov |

| Cancer-Related Target Proteins | Imidazo[4,5-b]pyrrolo[3,4-d]pyridines | Not specified nih.gov |

This table summarizes examples of how imidazole scaffolds are used in the investigation of new anticancer agents.

Antimalarial Agent Derivatives

The imidazole core is also being explored for the development of new treatments for malaria, a disease for which drug resistance is a growing concern. nih.gov Scientists are working to identify novel compounds that are effective against resistant strains of the Plasmodium falciparum parasite. nih.gov

One area of research involves the synthesis of imidazopyridine derivatives. nih.gov These compounds are designed to incorporate specific structural features, such as intramolecular hydrogen bonding motifs, to enhance their antimalarial activity. nih.gov The synthesis of these derivatives often starts from a substituted imidazole precursor, which is then modified through a series of chemical reactions to build the final, more complex molecule. nih.gov

For example, the synthesis of certain antimalarial imidazopyridines has been described, starting from an intermediate that is reacted with various carboxylic acids to produce a range of derivatives. nih.gov These studies are crucial for understanding the structure-activity relationships and for optimizing the potency of these potential new drugs. nih.gov

Potential as Functional Materials

Beyond its applications in medicine, the chemical properties of this compound and its derivatives make them interesting candidates for use in advanced materials.

Dyes for Optical Applications

The electronic structure of the imidazole ring system, particularly when substituted with certain functional groups, can give rise to interesting optical properties. This has led to investigations into their potential use as dyes. For instance, a study on (5Z)-4-Amino-2-(4-hydroxyphenyl)-1H-imidazol-5(2H)-one oxime 3-oxide revealed a crystal structure with significant π–π interactions between molecules. researchgate.net Such interactions can influence the electronic and optical behavior of the material. The presence of a double bond in the structure was also noted as a potential site for further chemical modifications to tune the compound's properties for various applications. researchgate.net

Integration into Coordination Complexes for Material Science Investigations

The nitrogen atoms in the imidazole ring can act as ligands, capable of coordinating with metal ions. This property allows for the integration of imidazole-based molecules into coordination complexes, which are a cornerstone of modern materials science. These complexes can exhibit a wide range of interesting properties, including catalytic activity, magnetism, and luminescence, depending on the choice of the metal and the organic ligand. While specific research on the integration of this compound into coordination complexes for material science investigations is an emerging area, the fundamental coordination chemistry of imidazoles is well-established. nih.gov The development of novel, metal-free synthetic methods for related compounds further expands the possibilities for creating new materials under environmentally friendly conditions. acs.org

Future Research Directions and Emerging Challenges

Exploration of Undiscovered Synthetic Pathways to 4-Amino-1H-imidazol-2(3H)-one and its Analogues

The development of novel and efficient synthetic routes to this compound and its analogues is a cornerstone of future research. While established methods exist, the quest for more versatile, high-yielding, and environmentally benign processes remains a key objective.

One promising area of exploration is the development of one-pot sequential synthetic methodologies. These approaches, which involve multiple reaction steps in a single reaction vessel, offer advantages in terms of reduced waste, time, and cost. For instance, an efficient protocol for preparing 4,5-functionalised 2-amino-1H-imidazoles has been developed using an intramolecular oxidative annulation and ring cleavage sequence starting from Mannich precursors, achieving yields of up to 95%. researchgate.net Further research could adapt such strategies for the synthesis of this compound.

Another avenue lies in the application of multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. This powerful strategy assembles imidazo[1,2-a]-heterocycles from amidines, aldehydes, and isocyanides and could be adapted for the synthesis of novel imidazolone (B8795221) scaffolds. researchgate.net The exploration of new starting materials and catalysts for these reactions could lead to a diverse range of this compound analogues with unique properties.

Furthermore, the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives presents an efficient, metal-free method for accessing novel 2-substituted 1H-imidazole derivatives. nih.gov This approach, which involves the acid-mediated ring opening of the triazole, could be a valuable tool for synthesizing a library of this compound analogues for biological screening. nih.gov

Comprehensive Elucidation of Intricate Biological Mechanisms

A deeper understanding of the biological mechanisms of action of this compound and its derivatives is crucial for their rational design and application in medicinal chemistry. While some biological activities have been reported, a comprehensive picture of their molecular targets and signaling pathways is often lacking.

Future research should focus on identifying the specific proteins, enzymes, or receptors with which these compounds interact. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and photo-affinity labeling can be employed to isolate and identify the binding partners of this compound analogues.

Once the molecular targets are identified, detailed mechanistic studies will be necessary to understand how these interactions lead to a biological response. This may involve a combination of biochemical assays, cell-based assays, and structural biology techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target. This structural information is invaluable for understanding the key molecular interactions and for guiding the design of more potent and selective analogues.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design of novel this compound analogues with desired properties. ijmsci.orgresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of new, unsynthesized compounds. nih.govmdpi.com

One key application of AI in this context is de novo drug design, where algorithms generate novel molecular structures from scratch that are predicted to have high affinity and selectivity for a specific biological target. nih.govmdpi.com Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of imidazolone derivatives to learn the underlying chemical rules and generate new structures with optimized properties. mdpi.com

Furthermore, AI and ML can be used for quantitative structure-activity relationship (QSAR) modeling. ijmsci.org By building predictive models that correlate the structural features of this compound analogues with their biological activity, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. ijmsci.org The increasing availability of large chemical and biological datasets, coupled with advancements in computing power, will continue to drive the adoption of these powerful computational approaches. nih.gov

Development of Novel Analytical Techniques for In Situ Monitoring of Biological Interactions

To gain a more dynamic understanding of how this compound and its derivatives function within a biological system, the development of novel analytical techniques for in situ monitoring is essential. Traditional methods often require cell lysis or tissue homogenization, which can disrupt the natural cellular environment and alter the very interactions being studied.

Future research should focus on developing and applying techniques that allow for the real-time observation of compound-target engagement and downstream cellular events in living cells or organisms. Techniques such as fluorescence microscopy, Förster resonance energy transfer (FRET), and bioluminescence resonance energy transfer (BRET) can be used to visualize and quantify these interactions with high spatial and temporal resolution.

Moreover, the design of novel derivatization reagents bearing moieties like chiral 4-imidazolidinone can facilitate the sensitive and selective analysis of primary amines, such as those found in amino acids, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This approach could be adapted to develop specific probes for this compound, enabling its detection and quantification in complex biological matrices. nih.gov

Multi-Scale Computational Modeling for Predictive Research

Multi-scale computational modeling offers a powerful framework for integrating information across different biological scales, from the molecular level to the whole-organism level. nih.gov This approach can provide a more comprehensive and predictive understanding of the fate and effects of this compound and its analogues in vivo. nih.govnih.govresearchgate.net

At the molecular level, quantum mechanics (QM) and molecular mechanics (MM) simulations can be used to study the binding of these compounds to their biological targets in atomic detail. This information can then be used to parameterize higher-level models.

At the cellular level, systems biology models can simulate the effects of compound-target interactions on complex signaling and metabolic networks. These models can help to predict the cellular response to different concentrations and exposure times of the compound.

Finally, at the whole-organism level, physiologically based pharmacokinetic (PBPK) models can simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound throughout the body. nih.govresearchgate.net By integrating data from these different scales, multi-scale models can provide valuable predictions about the efficacy and potential off-target effects of this compound derivatives, guiding preclinical and clinical development. nih.govplos.org

Sustainable Synthesis and Derivatization Approaches in Academic Settings

The principles of green chemistry are increasingly important in academic research, and the development of sustainable synthetic and derivatization approaches for this compound is a critical future direction. This involves minimizing the environmental impact of chemical processes by using renewable feedstocks, reducing waste, and employing safer solvents and reagents.

Future research in this area could focus on several key strategies:

Catalytic Methods: The use of catalytic amounts of reagents, rather than stoichiometric amounts, can significantly reduce waste. This includes the development of novel metal-based or organocatalytic systems for the synthesis of the imidazolone core.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scale-up.

Bio-inspired Synthesis: Nature often provides elegant and efficient synthetic strategies. Studying the biosynthesis of natural products containing the imidazolone scaffold could inspire the development of new, more sustainable synthetic routes. nih.gov

Solvent Selection: The use of greener solvents, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental footprint of chemical synthesis.

By embracing these principles, academic researchers can contribute to the development of more environmentally friendly methods for producing this compound and its derivatives, ensuring the long-term sustainability of this important area of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.